molecular formula C5H11Cl2N3 B1314894 (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 53332-67-5

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No. B1314894
CAS RN: 53332-67-5
M. Wt: 184.06 g/mol
InChI Key: VOJQTCGJLJPNJU-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C5H11Cl2N3. It has a molecular weight of 184.06 g/mol . This compound is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives have shown biological activity as antibacterial and anti-inflammatory agents .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, one of which is substituted with a methyl group. Attached to the other nitrogen atom of the imidazole ring is a methanamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride” include a molecular weight of 184.06 g/mol and a monoisotopic mass of 183.0330028 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel derivatives and complexes incorporating the imidazole framework for diverse scientific applications. These compounds are synthesized through various chemical reactions, characterized by spectroscopic methods, and evaluated for their physical and chemical properties. For instance, the synthesis of novel oxadiazole derivatives from benzimidazole has been achieved, demonstrating the potential of imidazole derivatives in creating new chemical entities with distinct properties (Vishwanathan & Gurupadayya, 2014).

Biological Activities

Some derivatives have been evaluated for their biological activities, including antimicrobial and cytotoxic effects. The design and synthesis of metal complexes derived from Schiff base ligands, involving imidazole derivatives, have shown significant biological activities against various bacterial and fungal strains, and even exhibited cytotoxicity against cancer cell lines (al-Hakimi et al., 2020). Additionally, the cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines have been compared with cisplatin, revealing significant cytotoxic activity in cancer cells (Ferri et al., 2013).

Catalysis and Chemical Reactions

The compound and its derivatives have been used as catalysts or ligands in various chemical reactions, demonstrating their versatility in synthetic chemistry. For example, copper(I)/O2 chemistry with imidazole-containing tripodal tetradentate ligands has been investigated, showcasing differences in their chemistry and potential applications in catalytic processes (Lee et al., 2009).

Material Science Applications

The compound's derivatives have also been explored for their applications in material science, such as in the development of corrosion inhibitors and fluorescence probes. Amino acid compounds derived from imidazole have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions, highlighting the potential of these compounds in protecting materials from corrosion (Yadav, Sarkar, & Purkait, 2015). Moreover, the synthesis and fluorescence properties of a Zn2+ fluorescent probe based on an imidazole derivative have been reported, indicating its use in sensing and detection applications (Wen-yao, 2012).

Future Directions

The future directions for research on “(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride” and related compounds could include further exploration of their synthesis, chemical reactivity, and biological activity. Given the biological activity of imidazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

(1-methylimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-3H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJQTCGJLJPNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478564
Record name 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

CAS RN

53332-67-5
Record name 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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